![molecular formula C12H15BBr2O3 B1454956 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1256781-61-9](/img/structure/B1454956.png)
2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a compound that may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis Analysis
While specific synthesis methods for “2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not available, similar compounds such as “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular structure of similar compounds like “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has been analyzed . The molecular formula is C14H19BO4 and the molecular weight is 262.11 g/mol .
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of this compound to understand their structural and vibrational properties. For instance, studies involving the synthesis of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and similar derivatives have revealed insights into their molecular structures through spectroscopy and X-ray diffraction. These findings are essential for developing new materials with potential applications in various fields, including electronics and photonics (Qing-mei Wu et al., 2021).
Advanced Material Development
The compound and its derivatives are instrumental in creating advanced materials. For example, their incorporation into polymers has led to the development of new electrochromic polymers. These materials are notable for their solubility in common organic solvents and potential applications in spray-coating film deposition for electrochromic cells, which are crucial for smart window technologies and low-energy display devices (S. Beaupré et al., 2006).
Photoluminescence and Nanoparticle Formation
The compound's derivatives have been explored for their photoluminescent properties, leading to the development of nanoparticles with high fluorescence brightness and quantum yields. These particles are promising for applications in bioimaging and sensing due to their bright and enduring fluorescence, crucial for medical diagnostics and environmental monitoring (Christoph S. Fischer et al., 2013).
Electronic and Optical Properties
Research on conjugated polymers incorporating the compound's derivatives has highlighted their significant electronic and optical properties. These properties are essential for the development of electronic devices, such as light-emitting diodes and solar cells, offering potential pathways for more efficient and sustainable energy sources (Yaqin Fu & Zhishan Bo, 2005).
Mechanism of Action
Target of action
“2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .
Mode of action
The boronic acid moiety in “this compound” can form reversible covalent bonds with proteins, which can lead to changes in the protein’s function .
Biochemical pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as molecular tools in biology .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of action
The ability of boronic acids and their derivatives to form reversible covalent bonds with proteins can lead to changes in cellular processes .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH and the presence of transporters .
properties
IUPAC Name |
2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBr2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGMRKXRZPUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBr2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743460 | |
Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256781-61-9 | |
Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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